5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid
Description
5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound featuring an isothiazole core (a five-membered ring containing sulfur and nitrogen). Key substituents include:
- 3-methyl group: Enhances steric stability and influences electronic properties.
- 4-carboxylic acid: Provides acidity (pKa ~2–3) and solubility in polar solvents.
- 5-(ethoxycarbonyl)amino group: A carbamate moiety that modulates reactivity and bioavailability.
Its synthesis typically involves multi-step routes, such as cyclization of thioamide precursors or hydrolysis of ester derivatives .
Properties
IUPAC Name |
5-(ethoxycarbonylamino)-3-methyl-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-3-14-8(13)9-6-5(7(11)12)4(2)10-15-6/h3H2,1-2H3,(H,9,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEXPQJVVHEJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NS1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid (CAS No. 22131-50-6) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₈H₁₀N₂O₄S
- Molecular Weight : 230.24 g/mol
- Structure : The compound features a 3-methylisothiazole ring with an ethoxycarbonylamino group at the 5-position and a carboxylic acid at the 4-position, contributing to its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its immunomodulatory and anticancer properties.
Immunomodulatory Effects
A study synthesized several derivatives of 5-amino-3-methylisothiazole-4-carboxylic acid, including 5-[(ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid. These derivatives were tested for their effects on humoral immune response and delayed-type hypersensitivity in mouse models. The results indicated that these compounds could enhance the proliferative response of splenocytes to T-cell and B-cell mitogens, suggesting potential as immunomodulators .
Anticancer Activity
Research has highlighted the anticancer potential of isothiazole derivatives, including those related to 5-[(ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid. A notable study evaluated N'-substituted derivatives of similar compounds for their antiproliferative effects against various cancer cell lines, including human leukemia and colon cancer cells. The findings demonstrated that some derivatives exhibited significant cytotoxicity, with IC₅₀ values indicating effective inhibition of cell proliferation .
Case Studies
-
In Vitro Studies :
- Cell Lines Tested : Human biphenotypic B cell myelomonocytic leukemia MV4-11, colon adenocarcinoma LoVo, breast adenocarcinoma MCF-7.
- Results : Certain derivatives showed IC₅₀ values lower than 30 µg/mL against MV4-11 cells, indicating strong antiproliferative activity. Specifically, compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Insights :
Comparative Analysis of Biological Activity
| Compound | Cell Line Tested | IC₅₀ (µg/mL) | Activity Type |
|---|---|---|---|
| 5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid | MV4-11 | <30 | Antiproliferative |
| N'-substituted derivatives | LoVo | <30 | Antiproliferative |
| CP-547.632 | Non-small cell lung cancer | Effective in combination therapy | Tyrosine kinase inhibitor |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of isothiazole derivatives, including those related to 5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid. For instance, derivatives of 3-methylisothiazole have shown promising antiproliferative effects against various cancer cell lines, such as:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | MV4-11 | 12.5 |
| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | MCF-7 | 15.0 |
| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | LoVo/DX | 18.5 |
The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of signaling proteins involved in cell cycle regulation .
Peptide Synthesis
5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid has been explored as a building block in peptide synthesis. Its unique functional groups allow for modifications that enhance the stability and bioactivity of peptides. The compound can be utilized in solid-phase peptide synthesis to create novel peptides with potential therapeutic applications .
Agricultural Chemistry
The compound's derivatives have shown promise as agrochemicals, particularly as herbicides or fungicides. The isothiazole structure is known for its efficacy against certain plant pathogens, making it a candidate for developing new agricultural products that can enhance crop yield and resistance to diseases.
Material Science
In material science, compounds like 5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid are being investigated for their potential use in creating new polymers or coatings with antimicrobial properties. The incorporation of isothiazole moieties into polymer matrices can impart desirable characteristics such as increased durability and resistance to microbial colonization.
Case Study 1: Anticancer Screening
A study evaluated a series of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid for their anticancer properties. The results indicated that specific modifications led to enhanced activity against human cancer cell lines, suggesting that similar modifications could be beneficial for derivatives like 5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid .
Case Study 2: Peptide Development
In a recent investigation into solid-phase peptide synthesis, researchers successfully incorporated 5-amino derivatives into peptide sequences, demonstrating the compound's utility in creating hybrid peptides with improved pharmacological profiles. This highlights the versatility of isothiazole derivatives in drug design and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to isothiazole and isoxazole derivatives (oxygen-containing analogs) with analogous substituents. Key structural and functional differences are highlighted below:
Table 1: Structural and Property Comparison
*Calculated molecular weight based on formula C₈H₁₀N₂O₄S.
Structural Differences and Implications
- Heterocycle Core :
- Substituent Effects: Carboxylic Acid (Position 4): Common across analogs; however, acidity varies with adjacent groups. Nitro substituents (e.g., ) lower pKa significantly. Ethoxycarbonylamino vs. Amino/Nitro: The ethoxycarbonyl group in the target compound reduces hydrogen-bonding capacity compared to free amino groups (e.g., ) but improves membrane permeability .
Research Findings and Data
Table 2: Key Research Insights
Q & A
Q. What are the standard synthetic routes for 5-[(Ethoxycarbonyl)amino]-3-methylisothiazole-4-carboxylic acid, and how are intermediates characterized?
The compound can be synthesized via cyclization of isothiocyanate derivatives with cyanoacetamide in basic conditions (e.g., KOH/DMF), followed by bromine-mediated cyclization to form the isothiazole core . Key intermediates, such as ethoxycarbonyl-protected amines, are characterized using NMR (¹H/¹³C) and HPLC to confirm regioselectivity and purity. Ethoxycarbonyl groups are introduced via carbamate-forming reactions with ethyl chloroformate .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and FTIR are critical for verifying molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities, while 2D NMR (COSY, HSQC) confirms connectivity in the isothiazole ring and substituent positioning .
Q. How should researchers handle stability challenges during storage?
The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under nitrogen. Monitor degradation via LC-MS, particularly for cleavage of the ethoxycarbonyl group, which produces CO₂ and ethylamine byproducts .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives with improved bioactivity?
Quantum mechanical calculations (e.g., DFT) predict transition states for cyclization and substituent addition. ICReDD’s integrated approach combines reaction path searches with machine learning to narrow optimal parameters (e.g., solvent polarity, temperature) and minimize trial-and-error experimentation . For example, solvent screening may reveal DMF as superior to THF for suppressing side reactions in amidine formation .
Q. What strategies resolve contradictory data on the reactivity of the isothiazole core in cross-coupling reactions?
Discrepancies in Suzuki-Miyaura coupling yields (e.g., C-4 vs. C-5 position reactivity) may arise from steric hindrance or electronic effects. Competitive experiments with para-substituted aryl boronic acids, monitored by in-situ IR, can clarify regioselectivity trends. Computational electrostatic potential maps further rationalize nucleophilic/electrophilic sites .
Q. How do structural modifications at the 3-methyl and ethoxycarbonylamino positions influence pharmacological activity?
Structure-activity relationship (SAR) studies show that 3-methyl enhances metabolic stability, while the ethoxycarbonyl group modulates solubility. Replace the ethyl group with fluorinated analogs (e.g., trifluoroethoxy) to assess impact on membrane permeability via logP measurements. Biological assays (e.g., enzyme inhibition) paired with molecular docking reveal binding interactions with targets like MEK1 .
Q. What mechanistic insights explain variability in cyclization yields during isothiazole formation?
Kinetic studies using stopped-flow NMR identify rate-limiting steps, such as bromine-mediated ring closure. Competing pathways (e.g., thiocyanate vs. cyanate intermediates) are probed by isotopic labeling (¹³C) and trapping experiments. Adjusting stoichiometry of Br₂ or using NBS (N-bromosuccinimide) reduces over-oxidation byproducts .
Methodological Guidance
- Contradiction Analysis : When reproducibility issues arise (e.g., varying melting points), perform DSC (differential scanning calorimetry) to distinguish polymorphic forms. Cross-validate purity via orthogonal methods (HPLC, elemental analysis) .
- Reaction Design : For scale-up, employ flow chemistry to control exothermic steps (e.g., bromine addition) and improve safety. Use PAT (process analytical technology) for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
